

# Application Note: High-Purity Recrystallization of 1,5-Diphenylbarbituric Acid

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## Compound of Interest

Compound Name: 1,5-Diphenylbarbituric acid

CAS No.: 19011-66-6

Cat. No.: B092509

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## Executive Summary & Core Directive

This guide details the purification of **1,5-Diphenylbarbituric acid** (1-phenyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione), a specialized barbiturate derivative. Unlike the symmetric 5,5-diphenylbarbituric acid (Phenobarbital), the 1,5-isomer possesses distinct solubility and pKa characteristics due to the asymmetry of substitution on the nitrogen (N1) and carbon (C5) atoms.

The protocol focuses on removing critical synthesis impurities—specifically unreacted N-phenylurea, diethyl phenylmalonate, and inorganic salts—using a solubility-differential approach. The recommended primary solvent system is Ethanol/Water (90:10 v/v), with Glacial Acetic Acid as an alternative for stubborn organic impurities.

## Physicochemical Context & Solvent Logic[1][2]

To design a self-validating protocol, one must understand the molecular behavior of the target compound versus its impurities.

## Structural Considerations

- **Hydrophobicity:** The presence of two phenyl rings (one N-linked, one C-linked) significantly lowers water solubility compared to unsubstituted barbituric acid.

- Acidity: The molecule retains acidic protons at N3 (imide) and C5 (activated methine). This allows for pH-dependent solubility manipulation, though this protocol focuses on neutral recrystallization to avoid salt formation.
- Impurity Profile:
  - N-Phenylurea: Highly soluble in hot ethanol; moderately soluble in cold ethanol.
  - Diethyl Phenylmalonate: Soluble in alcohols and organic solvents.
  - Inorganic Salts (NaCl/NaOAc): Insoluble in hot ethanol (allows removal via hot filtration).

## Solvent Selection Matrix

The following table summarizes the thermodynamic logic for solvent selection:

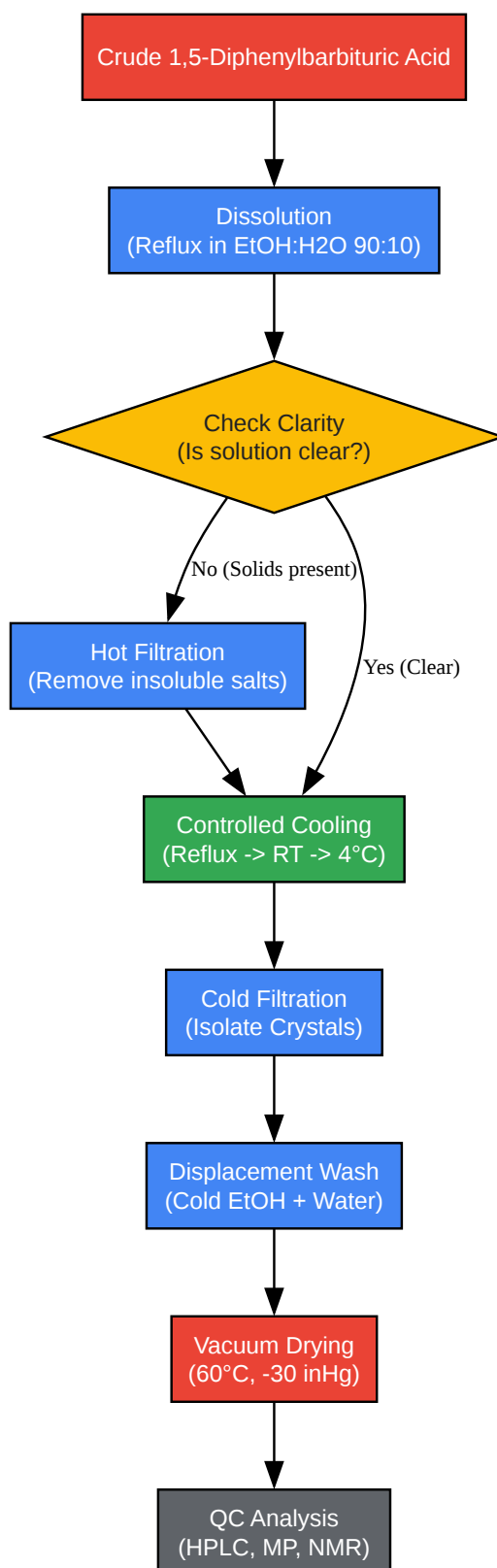
Solvent System	Role	Mechanism of Action	Suitability
Ethanol (95%)	Primary	High solubility at reflux; moderate solubility at RT. Excellent for removing unreacted urea.	Optimal
Ethanol/Water (80:20)	Co-Solvent	Water acts as an anti-solvent to decrease yield loss while keeping polar impurities dissolved.	High Yield
Glacial Acetic Acid	Secondary	High boiling point (118°C) allows for higher solute loading. Excellent for removing colored oxidation products.	High Purity
Water	Wash	Removes inorganic salts trapped in the crystal lattice.	Wash Only

## Detailed Experimental Protocol

### Pre-Requisites

- Crude Material: **1,5-Diphenylbarbituric acid** (Tan/Off-white solid).
- Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, vacuum pump.
- Safety: **1,5-Diphenylbarbituric acid** is a bioactive barbiturate derivative. Handle with PPE (gloves, goggles, fume hood).

### Workflow Diagram (DOT)



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Caption: Figure 1. Step-by-step recrystallization workflow for **1,5-Diphenylbarbituric acid**, emphasizing the critical decision point for hot filtration.

## Step-by-Step Methodology

### Phase A: Dissolution & Hot Filtration

- Ratio Calculation: Weigh the crude **1,5-diphenylbarbituric acid**. Start with a solvent ratio of 15 mL per gram of crude.
- Solvent Preparation: Prepare a mixture of 90% Ethanol and 10% Deionized Water.
- Reflux: Place crude solid and solvent in a round-bottom flask equipped with a stir bar and condenser. Heat to reflux (approx. 78-80°C).
- Saturation Check:
  - If the solid dissolves completely, add crude in small increments until a saturated solution is achieved (slight turbidity persists).
  - If insoluble particles remain (likely inorganic salts like NaCl from synthesis), proceed immediately to hot filtration.
- Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-warmed Buchner funnel or fluted filter paper. This removes mechanical impurities and insoluble salts.

### Phase B: Nucleation & Crystallization

- Slow Cooling: Transfer the clear filtrate to a clean Erlenmeyer flask. Cover and allow it to cool to room temperature undisturbed. Rapid cooling precipitates impurities.
- Cold Soak: Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.
- Observation: Crystals should appear as white to off-white needles or prisms.

### Phase C: Isolation & Drying

- Filtration: Collect the crystals via vacuum filtration.

- Displacement Wash: Wash the filter cake with cold Ethanol (0°C).
  - Volume: Use approx. 2 mL per gram of starting material.
  - Purpose: This displaces the mother liquor containing dissolved N-phenylurea and other organic by-products.
- Water Wash (Optional): If inorganic salt contamination is suspected, follow the ethanol wash with a small volume of cold water, then immediately flush with cold ethanol to aid drying.
- Drying: Dry the solid in a vacuum oven at 60°C for 12 hours. Ensure constant weight is achieved.

## Quality Control & Characterization

Verify the success of the recrystallization using the following metrics.

Parameter	Method	Acceptance Criteria	Notes
Appearance	Visual	White crystalline powder	Colored impurities indicate oxidation.
Melting Point	Capillary	Sharp range (e.g., within 2°C)	Literature MP for diphenylbarbiturates varies; consistency is key.
Purity	HPLC-UV	> 98.5% Area	Monitor for Urea peak (early eluting) and Malonate (late eluting).
Solvent Residue	GC-HS	< 5000 ppm (Ethanol)	Ensure thorough drying.

Note on Melting Point: While 5,5-diphenylbarbituric acid melts at ~176°C and 1,3-diphenylbarbituric acid at ~238°C, the **1,5-diphenylbarbituric acid** isomer typically exhibits a

melting point in the range of 190°C - 210°C (dependent on polymorph). A wide range (>3°C) indicates the need for a second recrystallization.

## Troubleshooting Guide

Issue: Low Yield (<50%)

- Cause: Too much solvent used or product is too soluble in ethanol.
- Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling steps. Alternatively, increase the water ratio in the solvent system to 80:20 (EtOH:Water).

Issue: Product is Colored (Yellow/Tan)

- Cause: Oxidation by-products or trapped mother liquor.
- Fix: Perform a "charcoal treatment." During the reflux step (Phase A), add activated carbon (5% w/w), reflux for 10 mins, and perform the hot filtration over Celite to remove the carbon.

Issue: Oiling Out (No Crystals)

- Cause: Solution cooled too fast or impurities lowered the melting point.
- Fix: Re-heat to reflux, add a seed crystal of pure material, and cool extremely slowly (wrap flask in a towel).

## References

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- 1. [lib3.dss.go.th](http://lib3.dss.go.th) [[lib3.dss.go.th](http://lib3.dss.go.th)]
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